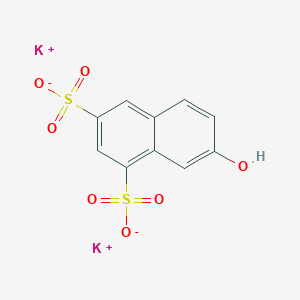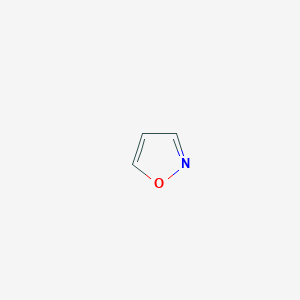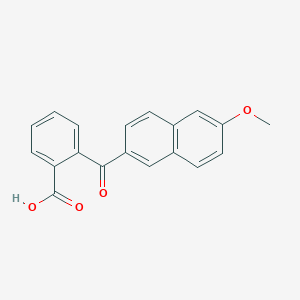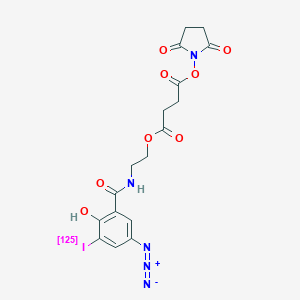
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate, commonly known as HAB-Succinimide, is a chemical compound used in scientific research for various applications. It is a highly reactive compound that is used as a cross-linking agent and a labeling reagent in biological studies.
Mécanisme D'action
HAB-Succinimide works by reacting with primary amines in proteins to form stable amide bonds. This results in the cross-linking of proteins or the labeling of proteins with fluorescent or biotinylated tags. The reaction is highly specific and occurs under mild conditions, making it suitable for biological studies.
Effets Biochimiques Et Physiologiques
HAB-Succinimide does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is easily degraded in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using HAB-Succinimide in lab experiments include its high reactivity, specificity, and mild reaction conditions. It is also a versatile compound that can be used for various applications in biological studies. The limitations of using HAB-Succinimide include its cost and the need for specialized equipment and expertise to handle the compound safely.
Orientations Futures
There are several future directions for the use of HAB-Succinimide in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging applications. Another direction is the use of HAB-Succinimide in the study of protein interactions in complex biological systems. Additionally, HAB-Succinimide can be used in the development of new diagnostic tools for disease detection and monitoring.
Conclusion:
In conclusion, HAB-Succinimide is a highly reactive compound that is widely used in scientific research for various applications. Its specificity, mild reaction conditions, and versatility make it a valuable tool in biological studies. The future directions for the use of HAB-Succinimide are promising and will continue to advance the field of biological research.
Méthodes De Synthèse
The synthesis of HAB-Succinimide involves the reaction of 2-hydroxy-5-nitrobenzoic acid with thionyl chloride to form 2-chloro-5-nitrobenzoic acid. The resulting compound is then reacted with sodium azide to form 2-azido-5-nitrobenzoic acid. The final step involves the reaction of 2-azido-5-nitrobenzoic acid with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to form HAB-Succinimide.
Applications De Recherche Scientifique
HAB-Succinimide is widely used in scientific research for various applications. It is commonly used as a cross-linking agent to study protein-protein interactions and protein structure. It is also used as a labeling reagent to study protein localization and trafficking. HAB-Succinimide is also used in the synthesis of bioconjugates for drug delivery and imaging applications.
Propriétés
Numéro CAS |
131483-43-7 |
|---|---|
Nom du produit |
1-(N-(2-Hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate |
Formule moléculaire |
C17H16IN5O8 |
Poids moléculaire |
543.2 g/mol |
Nom IUPAC |
1-O-[2-[(5-azido-2-hydroxy-3-(125I)iodanylbenzoyl)amino]ethyl] 4-O-(2,5-dioxopyrrolidin-1-yl) butanedioate |
InChI |
InChI=1S/C17H16IN5O8/c18-11-8-9(21-22-19)7-10(16(11)28)17(29)20-5-6-30-14(26)3-4-15(27)31-23-12(24)1-2-13(23)25/h7-8,28H,1-6H2,(H,20,29)/i18-2 |
Clé InChI |
HATJHXCDGADERG-HGTLKWEASA-N |
SMILES isomérique |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])[125I])O |
SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)OCCNC(=O)C2=C(C(=CC(=C2)N=[N+]=[N-])I)O |
Autres numéros CAS |
131483-43-7 |
Synonymes |
1-(N-(2-hydroxy-5-azidobenzoyl)-2-aminoethyl)-4-(N-hydroxysuccinimidyl)succinate HAHS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



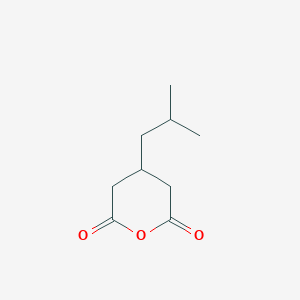
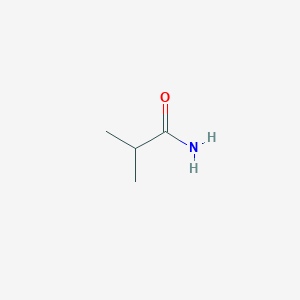
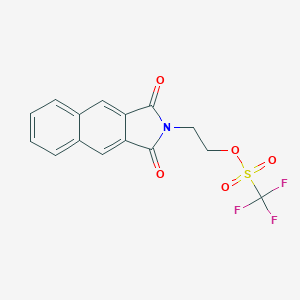
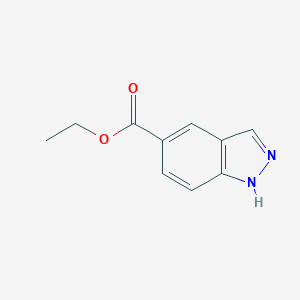
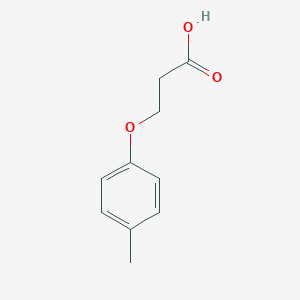
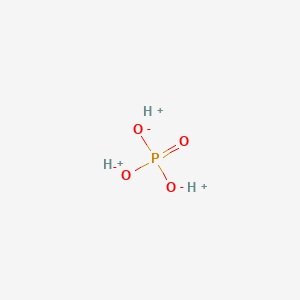
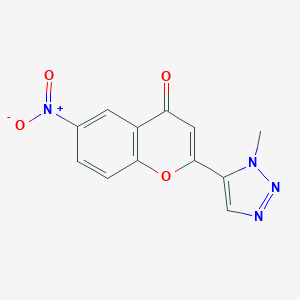

![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)
![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)
